molecular formula C8H7NO4 B1295978 1-(2-Hydroxy-3-nitrophenyl)ethanone CAS No. 28177-69-7

1-(2-Hydroxy-3-nitrophenyl)ethanone

Cat. No.: B1295978
CAS No.: 28177-69-7
M. Wt: 181.15 g/mol
InChI Key: XQZGSPSZLMKODN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge Density Analysis

1-(2-Hydroxy-3-nitrophenyl)ethanone has been the subject of research in charge density analysis. A study by Hibbs, Overgaard, and Piltz (2003) used high-resolution X-ray and neutron diffraction data to determine the total experimental charge density in a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone. Their work revealed intricate details of intra- and intermolecular bonding, including the extent of pi-delocalization (Hibbs, Overgaard, & Piltz, 2003).

Phase Equilibrium and Phase Diagrams

Research on phase equilibrium and ternary phase diagrams of similar compounds, like 1-(3-nitrophenyl)ethanone, has been conducted to understand their solubility and crystallization behaviors in various solvents. Li et al. (2019) found that the crystallization region of these compounds was consistent across different temperatures (Li et al., 2019).

Antibacterial Activity

Parekh and Desai (2006) explored the antibacterial activity of thiosemicarbazones synthesized from a derivative of this compound. They evaluated its efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing appreciable activity (Parekh & Desai, 2006).

Synthesis of Novel Compounds

Androsov et al. (2010) discussed the synthesis of aminobenzo[b]thiophenes using a compound closely related to this compound. Their study provided a convenient approach for synthesizing these novel compounds (Androsov et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Hydroxy-3-nitrophenyl)ethanone are currently unknown . This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxy-3-nitrophenyl)ethanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the levels of certain metabolites, thereby impacting cellular functions . Additionally, its effects on gene expression can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen, depending on the nucleophile involved . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmospheric conditions at temperatures between 2-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound through hydroxylation and epoxidation pathways . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

1-(2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGSPSZLMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296838
Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-69-7
Record name 2′-Hydroxy-3′-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28177-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111935
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Record name 28177-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935
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Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxy-3-nitrophenyl)-ethanone
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Synthesis routes and methods

Procedure details

10.0 g of 2-hydroxyacetophenone is dissolved in 60 ml of glacial acetic acid. 10.4 ml of nitric acid (specific gravity=1.40) is then added over 2 hours at room temperature. The mixture is stirred for 17 hours, then poured onto ice and the resulting precipitate (containing both the 3- and 5-nitro isomers) collected. The isomers are separated by HPLC to give 4.0 g of 2-hydroxy-3-nitroacetophenone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3- and 5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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